molecular formula C18H18BrClO5 B5102662 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B5102662
M. Wt: 429.7 g/mol
InChI Key: UMRCBUYNIAQUKM-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name

4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClO5/c1-22-18-10-13(12-21)2-4-17(18)25-9-7-23-6-8-24-16-5-3-14(19)11-15(16)20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCBUYNIAQUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-chlorophenol, which is then reacted with ethylene oxide to form 4-bromo-2-chlorophenoxyethanol.

    Etherification: The 4-bromo-2-chlorophenoxyethanol is further reacted with ethylene glycol under basic conditions to form 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]ethanol.

    Formylation: The final step involves the formylation of 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]ethanol using a suitable formylating agent, such as paraformaldehyde, to yield 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromo and chloro substituents on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenoxy ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the ethoxyethoxy chain.

    4-Bromo-2-chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of the aldehyde group.

Uniqueness

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, as well as the extended ethoxyethoxy chain. These structural features impart distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry.

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